molecular formula C8H10BrN B2971205 3-Bromo-2,5-dimethylaniline CAS No. 1780938-13-7

3-Bromo-2,5-dimethylaniline

Cat. No.: B2971205
CAS No.: 1780938-13-7
M. Wt: 200.079
InChI Key: IKZHDRSMCPLBMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-2,5-dimethylaniline is an organic compound with the molecular formula C8H10BrN. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with a bromine atom at the 3-position and methyl groups at the 2- and 5-positions. This compound is used in various chemical reactions and has applications in scientific research and industry.

Scientific Research Applications

3-Bromo-2,5-dimethylaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of dyes, pharmaceuticals, and agrochemicals.

    Biology: The compound is used in the study of enzyme interactions and as a building block for bioactive molecules.

    Medicine: It serves as a precursor for the synthesis of potential therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials

Safety and Hazards

3-Bromo-2,5-dimethylaniline is toxic if ingested, inhaled, or absorbed through the skin. It may cause eye and skin irritation. Proper protective measures should be taken when handling this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2,5-dimethylaniline typically involves a multi-step process. One common method starts with the nitration of 2,5-dimethylaniline to introduce a nitro group at the 3-position. This is followed by the reduction of the nitro group to an amine, and finally, bromination at the 3-position to yield this compound .

Industrial Production Methods

Industrial production of this compound often involves the use of mesitylene as a reaction solvent in the methylation reaction of trimethyl phosphate . This method is preferred for large-scale production due to its efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2,5-dimethylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 2,5-dimethylaniline.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: 2,5-Dimethylaniline.

    Substitution: Various substituted anilines depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-2,5-dimethylaniline is unique due to the specific positioning of the bromine and methyl groups on the benzene ring. This unique structure imparts distinct chemical and physical properties, making it valuable in various chemical syntheses and applications.

Properties

IUPAC Name

3-bromo-2,5-dimethylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN/c1-5-3-7(9)6(2)8(10)4-5/h3-4H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKZHDRSMCPLBMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Br)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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